(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone
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Overview
Description
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone
is a part of a class of compounds that are inhibitors of PDE4 isozymes . These compounds have a binding affinity for the PDE4B isoform . They are used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[5,1-b][1,3]oxazin-2-yl core structure. The InChI code for a related compound, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, is1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2
.
Scientific Research Applications
Catalysis and Synthesis
The compound has been investigated for its catalytic properties. For instance, a study by Štanfel et al. (2021) explored immobilized Cu(II)-enaminone complexes as heterogeneous catalysts for azomethine imine-alkyne cycloadditions (CuAIAC). These complexes demonstrated promising catalytic activity in the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles , which are valuable heterocyclic compounds .
NLRP3 Inhibition
Researchers have used lipophilic ligand efficiency as a guiding metric to identify a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinesulfonylureas as novel NLRP3 inhibitors. These compounds aim to minimize the risk of drug-induced liver injury .
PI3Kδ Inhibition
Novel pyrazolopyridine derivatives, including some based on the pyrazolo scaffold, have been discovered as potent and orally available PI3Kδ inhibitors. These compounds hold promise for therapeutic applications .
Anti-Necroptotic Activity
A series of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives were reported as potent necroptosis inhibitors. The representative compound displayed anti-necroptotic activity and inhibitory effects against receptor-interacting protein kinase 1 (RIPK1) .
Antibiotic and Anti-Alzheimer Activity
Bicyclic pyrazolidinones, including those derived from this compound, exhibit antibiotic and anti-Alzheimer activity. These findings highlight potential therapeutic applications .
Other Biological Activities
While not directly related to this compound, it’s worth noting that pyrazoles have been studied for their inhibition of lymphocyte-specific protein tyrosine kinase and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
Mechanism of Action
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(17-15-18-23(20-17)8-4-14-25-18)22-12-10-21(11-13-22)9-7-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQWYQGVPDZCTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone |
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